[5-(2-Methylcyclopropyl)furan-2-yl]methanamine
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Overview
Description
“[5-(2-Methylcyclopropyl)furan-2-yl]methanamine” is a chemical compound with the CAS Number: 954269-87-5 . It has a molecular weight of 151.21 . The IUPAC name for this compound is [5-(2-methylcyclopropyl)-2-furyl]methanamine . The InChI code for this compound is 1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a methanamine group and a 2-methylcyclopropyl group .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The predicted melting point is 39.87° C and the predicted boiling point is 234.8° C at 760 mmHg . The predicted density is 1.1 g/cm^3 and the predicted refractive index is n20D 1.54 .Scientific Research Applications
Furan Derivatives and Sustainable Material Production
Research on furan derivatives, including compounds like [5-(2-Methylcyclopropyl)furan-2-yl]methanamine, has shown significant promise in the development of sustainable materials and fuels derived from plant biomass. Furan derivatives such as 5-Hydroxymethylfurfural (HMF) and its subsequent transformations are considered pivotal in replacing non-renewable hydrocarbon sources. These derivatives serve as key intermediates in producing a wide array of monomers, polymers, engine fuels, and other chemicals, underscoring their potential in fostering a sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Biomass Conversion to Value-added Products
The conversion of lignocellulosic biomass into valuable furan-based chemicals represents a critical area of research, offering a pathway to sustainable chemical production. Studies exploring the synthesis of furan derivatives from hexose carbohydrates highlight the potential of these processes in creating sustainable alternatives to traditional petrochemicals. This research emphasizes the importance of developing efficient methods for the conversion of renewable biomass into furan derivatives, which can serve as building blocks for a variety of applications in the chemical industry (Esteban, Vorholt, & Leitner, 2020).
Green Chemistry and Solvent Selection
The selection of solvents plays a significant role in the green chemistry approaches to synthesizing furan derivatives. The biphasic dehydration of sugars to produce furans such as 5-HMF requires careful consideration of solvent performance, environmental impact, and safety. The use of green solvents and the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) for solvent screening are examples of how research in this area aims to minimize the environmental footprint of chemical synthesis. This approach aligns with the broader goals of sustainable and environmentally friendly chemical production (Esteban, Vorholt, & Leitner, 2020).
Safety and Hazards
This compound is associated with several hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with appropriate safety measures.
Properties
IUPAC Name |
[5-(2-methylcyclopropyl)furan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJHAYJSCJKLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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